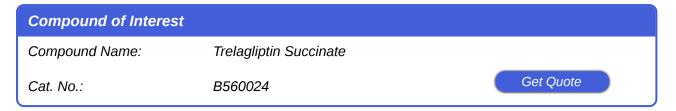


Spectrophotometric Determination of Trelagliptin Succinate: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the simple, rapid, and cost-effective quantitative determination of **Trelagliptin Succinate** in bulk and pharmaceutical dosage forms using UV-Vis spectrophotometry. The described method is validated in accordance with International Council for Harmonisation (ICH) guidelines and includes a protocol for forced degradation studies to establish the stability-indicating nature of the method.

Introduction

Trelagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] It offers the convenience of once-weekly oral administration, improving patient adherence to treatment.[1] Accurate and reliable analytical methods are crucial for the quality control of **Trelagliptin Succinate** in pharmaceutical formulations. UV-Vis spectrophotometry provides a straightforward and accessible technique for its quantification.

This application note details a validated UV-Vis spectrophotometric method for the determination of **Trelagliptin Succinate**. The method is based on the measurement of absorbance in the ultraviolet region. Furthermore, forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating capability.



Principle of the Method

The quantitative determination of **Trelagliptin Succinate** is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The method involves measuring the absorbance of **Trelagliptin Succinate** in a suitable solvent at its wavelength of maximum absorbance (λmax).

Instrumentation and Reagents

- Instrumentation:
 - UV-Visible Spectrophotometer (double beam)
 - Analytical Balance
 - Volumetric flasks (Class A)
 - Pipettes (Class A)
 - Ultrasonicator
- Reagents and Chemicals:
 - Trelagliptin Succinate reference standard (≥99% purity)
 - Acetonitrile (HPLC grade)[3][4]
 - Methanol (HPLC grade)[1]
 - Distilled water or Milli-Q water
 - Hydrochloric acid (0.1N)[3]
 - Sodium hydroxide (0.1N)[3]
 - Hydrogen peroxide (3% v/v)[3]

Experimental Protocols



Selection of Solvent

The solubility of **Trelagliptin Succinate** was tested in various solvents, including methanol, acetonitrile, and distilled water. Acetonitrile was selected as the optimal solvent due to its ability to readily dissolve the drug and provide a clear, stable solution with minimal interference in the UV scanning range.[3]

Determination of Maximum Absorbance (λmax)

A standard solution of **Trelagliptin Succinate** (e.g., 30 μ g/mL) was prepared in acetonitrile and scanned over the UV range of 200-400 nm against a solvent blank. The wavelength of maximum absorbance (λ max) was determined to be approximately 276 nm.[3][4]

Protocol 1: Preparation of Standard and Sample Solutions

- 1. Preparation of Standard Stock Solution (100 μg/mL):
- Accurately weigh 10 mg of Trelagliptin Succinate reference standard.
- Transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of acetonitrile and sonicate for 10-15 minutes to dissolve the drug completely.
- Make up the volume to 100 mL with acetonitrile and mix well.
- 2. Preparation of Working Standard Solutions for Calibration Curve:
- From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks. For a concentration range of 10-60 μg/mL, pipette 1.0, 2.0, 3.0, 4.0, 5.0, and 6.0 mL.[3]
- Dilute each to the mark with acetonitrile and mix thoroughly.
- 3. Preparation of Sample Solution (from tablet dosage form):
- Weigh and crush 20 tablets to obtain a fine powder.
- Accurately weigh a quantity of the powder equivalent to 10 mg of Trelagliptin Succinate.
- Transfer the powder to a 100 mL volumetric flask.
- Add about 70 mL of acetonitrile and sonicate for 20-30 minutes to ensure complete extraction of the drug.



- Make up the volume to 100 mL with acetonitrile, mix well, and filter the solution through a 0.45 µm membrane filter.
- From the filtered solution, prepare a suitable dilution in acetonitrile to obtain a final concentration within the calibration range (e.g., 30 μg/mL).

Construction of Calibration Curve

The absorbance of each working standard solution was measured at 276 nm against acetonitrile as a blank. A calibration curve was constructed by plotting absorbance versus concentration. The linearity of the method was evaluated by determining the correlation coefficient (r²) of the calibration curve.

Protocol 2: Method Validation

The developed spectrophotometric method was validated as per ICH Q2(R1) guidelines for the following parameters:

1. Linearity:

- Prepare a series of at least five concentrations of Trelagliptin Succinate (e.g., 10-60 μg/mL).[3]
- Measure the absorbance of each solution at 276 nm.
- Plot a graph of absorbance versus concentration and determine the correlation coefficient.

2. Accuracy (% Recovery):

- Perform recovery studies by the standard addition method.
- To a pre-analyzed sample solution, add known amounts of the standard drug at three different levels (e.g., 80%, 100%, and 120% of the sample concentration).
- Measure the absorbance of the resulting solutions and calculate the percentage recovery.

3. Precision:

- Intraday Precision (Repeatability): Analyze a specific concentration of Trelagliptin Succinate (e.g., 30 μg/mL) six times on the same day.
- Interday Precision (Intermediate Precision): Analyze the same concentration on three different days.
- Calculate the % Relative Standard Deviation (%RSD) for the absorbance values.



- 4. Limit of Detection (LOD) and Limit of Quantification (LOQ):
- LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae:
- LOD = $3.3 \times (\sigma / S)$
- LOQ = $10 \times (\sigma / S)$
- Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Protocol 3: Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A working stock solution of Trelagliptin (e.g., 30 μ g/mL) was subjected to the following stress conditions:[3]

1. Acid Hydrolysis:

- To 3 mL of the working stock solution, add 1 mL of 0.1N HCI.[3]
- Keep the solution for a specified period (e.g., 2 hours at 90°C).[5]
- Neutralize the solution with 0.1N NaOH and dilute with acetonitrile to the initial concentration.
- Scan the solution in the 200-400 nm range.

2. Base Hydrolysis:

- To 3 mL of the working stock solution, add 1 mL of 0.1N NaOH.[3]
- Keep the solution for a specified period.
- Neutralize the solution with 0.1N HCl and dilute with acetonitrile.
- Scan the solution.

3. Oxidative Degradation:

- To the Trelagliptin working stock solution, add 1 mL of 3% v/v H₂O₂.[3]
- Keep the solution at room temperature for a specified time.
- Dilute with acetonitrile and scan.

4. Thermal Degradation:

 Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period.[3]



- Alternatively, heat the stock solution in a sealed vial.
- Allow to cool, dilute appropriately with acetonitrile, and scan.
- 5. Photolytic Degradation:
- Expose the drug solution to UV light (e.g., 4500 lx) for a specified duration (e.g., 2 days).[6]
- Scan the solution.

The resulting spectra from the degradation studies should be compared with the spectrum of an undegraded standard solution to observe any changes in absorbance or λmax.

Data Presentation

The quantitative data obtained from the method development and validation are summarized in the following tables.

Table 1: Optical Characteristics and Method Parameters

Parameter	Value	
Analyte	Trelagliptin Succinate	
Solvent	Acetonitrile	
λmax (nm)	276	
Beer's Law Range (μg/mL)	10 - 60[3][4]	
Regression Equation (y = mx + c)	y = 0.012x + 0.003	

| Correlation Coefficient (r²) | 0.9993[3][4] |

Table 2: Method Validation Parameters



Parameter	Result	Acceptance Criteria (as per ICH)
Accuracy (% Recovery)	99.97%[3][4]	98.0% - 102.0%
Precision (%RSD)		
- Intraday	< 2%	%RSD ≤ 2%
- Interday	< 2%	%RSD ≤ 2%
Limit of Detection (LOD)	0.0563 μg/mL[3][4]	-

| Limit of Quantification (LOQ) | 0.1689 μ g/mL[3][4] | - |

Table 3: Results of Forced Degradation Studies

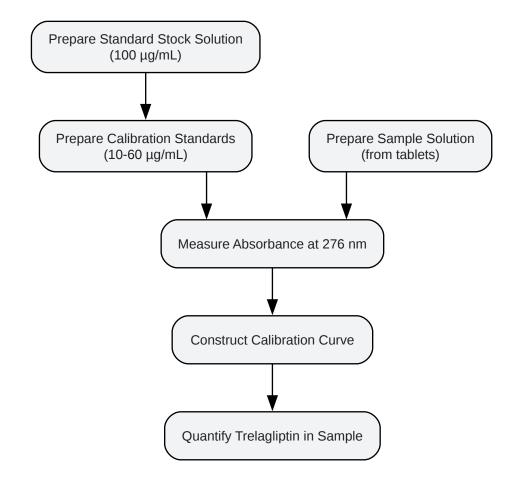
Stress Condition	% Degradation	Observations
Acid (0.1N HCl)	Significant	Change in \u00e4max and absorbance
Base (0.1N NaOH)	Significant	Change in λmax and absorbance
Oxidation (3% H ₂ O ₂)	Significant	Change in absorbance
Thermal (Dry Heat, 80°C)	Significant	Change in absorbance

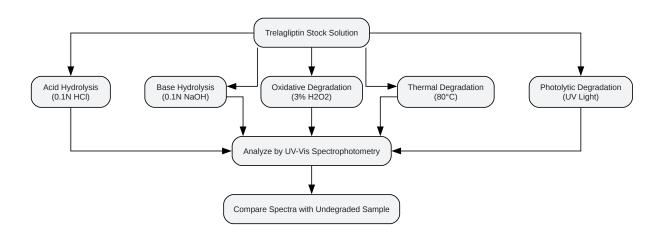
| Photolytic (UV Light) | Stable | Minimal change in absorbance |

Visualization of Workflows

The following diagrams illustrate the key experimental workflows.







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References

- 1. Different Spectrophotometric Methods for Simultaneous Determination of Trelagliptin and Its Acid Degradation Product PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a validated HPLC method for the quantitative determination of trelagliptin succinate and its related substances in pharmaceutical dosage forms PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saspublishers.com [saspublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suitability of various chromatographic and spectroscopic techniques for analysis and kinetic degradation study of trelagliptin PMC [pmc.ncbi.nlm.nih.gov]
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